ganoderic acid S ganoderic acid S Tyromycic acid, also known as tyromycate or ganoderic acid s?, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Tyromycic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, tyromycic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, tyromycic acid can be found in mushrooms. This makes tyromycic acid a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 104759-35-5
VCID: VC20759858
InChI: InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1
SMILES: CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Molecular Formula: C30H44O3
Molecular Weight: 452.7 g/mol

ganoderic acid S

CAS No.: 104759-35-5

Cat. No.: VC20759858

Molecular Formula: C30H44O3

Molecular Weight: 452.7 g/mol

* For research use only. Not for human or veterinary use.

ganoderic acid S - 104759-35-5

Specification

Description Tyromycic acid, also known as tyromycate or ganoderic acid s?, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Tyromycic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, tyromycic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, tyromycic acid can be found in mushrooms. This makes tyromycic acid a potential biomarker for the consumption of this food product.
CAS No. 104759-35-5
Molecular Formula C30H44O3
Molecular Weight 452.7 g/mol
IUPAC Name (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid
Standard InChI InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1
Standard InChI Key AQUHIKXTCOSRFY-KEBDBYFISA-N
Isomeric SMILES CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
SMILES CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Canonical SMILES CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Appearance Powder
Melting Point 173-175°C

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